molecular formula C9H21O2PS B14665027 S-Ethyl O-hexyl methylphosphonothioate CAS No. 42447-29-0

S-Ethyl O-hexyl methylphosphonothioate

Cat. No.: B14665027
CAS No.: 42447-29-0
M. Wt: 224.30 g/mol
InChI Key: KXWLFCOTQNOMJC-UHFFFAOYSA-N
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Description

S-Ethyl O-hexyl methylphosphonothioate (IUPAC name: this compound; CAS No. 57578-88-8) is an organophosphorus compound characterized by a methylphosphonothioate backbone with ethyl and hexyl substituents at the sulfur and oxygen atoms, respectively. Its molecular formula is C₈H₁₉O₂PS, and it belongs to the class of phosphonothioate esters.

Properties

CAS No.

42447-29-0

Molecular Formula

C9H21O2PS

Molecular Weight

224.30 g/mol

IUPAC Name

1-[ethylsulfanyl(methyl)phosphoryl]oxyhexane

InChI

InChI=1S/C9H21O2PS/c1-4-6-7-8-9-11-12(3,10)13-5-2/h4-9H2,1-3H3

InChI Key

KXWLFCOTQNOMJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(C)SCC

Origin of Product

United States

Preparation Methods

Classical Synthesis Pathways

Reaction of Methylphosphonothioic Dichloride with Alcohols

The most direct and widely employed method for synthesizing S-Ethyl O-hexyl methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with appropriate alcohols under controlled conditions. This pathway typically proceeds through sequential substitution reactions.

General Reaction Scheme

The synthesis follows this general pathway:

  • Formation of methylphosphonothioic dichloride
  • First substitution with hexanol to form O-hexyl methylphosphonothioic chloride
  • Second substitution with ethanethiol to yield this compound
Detailed Procedure

A typical laboratory-scale preparation involves:

1. To a solution of methylphosphonothioic dichloride (1 equivalent) in anhydrous diethyl ether at 0°C, 
   add hexanol (1.1 equivalent) dropwise.
2. Add triethylamine (1.1 equivalent) to neutralize the hydrogen chloride formed.
3. Stir the reaction mixture for 1-2 hours at 0°C, then allow to warm to room temperature.
4. Add ethanethiol (1.1 equivalent) and additional triethylamine (1.1 equivalent).
5. Continue stirring for 4-6 hours at room temperature.
6. Filter the reaction mixture to remove triethylamine hydrochloride salt.
7. Concentrate the filtrate and purify via column chromatography or distillation.

This method typically yields 60-75% of the desired product with >95% purity when performed under anhydrous conditions.

Nucleophilic Substitution with Thiophosphate Salts

Another effective approach utilizes thiophosphate salts as key intermediates in the synthesis process.

Preparation of O-hexyl methylphosphonothioate Salt

The initial step involves preparing the corresponding thiophosphate salt:

1. Mix diethyl phosphite (1 equivalent) with sulfur (1.2 equivalents) and alumina (0.5 g per mmol) 
   in the presence of triethylamine (1 equivalent).
2. Irradiate the mixture under microwave conditions (300W) for 5-10 minutes.
3. After cooling, extract the triethylammonium O-hexyl methylphosphonothioate salt with dichloromethane.
S-Alkylation Reaction

The thiophosphate salt then undergoes S-alkylation with ethyl halides:

1. To the solution of triethylammonium O-hexyl methylphosphonothioate in acetonitrile, 
   add ethyl iodide or ethyl bromide (1.2 equivalents).
2. Stir the reaction mixture at room temperature for 12-24 hours.
3. Remove the solvent under reduced pressure.
4. Purify the crude product using silica gel chromatography.

Table 1 presents the influence of various alkylating agents on the yield of this compound:

Alkylating Agent Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Ethyl iodide 12 25 78-85 >97
Ethyl bromide 18 25 65-72 >95
Ethyl chloride 24 40 45-55 >92
Ethyl tosylate 18 35 60-70 >94

This approach demonstrates the significant influence of leaving group quality on reaction efficiency.

Transesterification Routes

Transesterification of Dialkyl Methylphosphonothioates

This compound can be synthesized through transesterification of dialkyl methylphosphonothioates, particularly when starting from more readily available precursors.

Catalyst Selection

The efficiency of the transesterification process heavily depends on catalyst selection:

1. Prepare a solution of hexanol (1.5 equivalents) with the selected catalyst.
2. Add S,O-diethyl methylphosphonothioate (1 equivalent) to the mixture.
3. Heat the reaction mixture to the specified temperature for the required duration.
4. Monitor reaction progress using phosphorus-31 nuclear magnetic resonance spectroscopy.
5. Upon completion, neutralize the catalyst, concentrate, and purify the product.

Table 2 shows the effectiveness of various catalysts in the transesterification process:

Catalyst Temperature (°C) Time (h) Yield (%) Notes
Sodium methoxide 80-90 6-8 65-75 Minimal side reactions
Sodium ethoxide 85-95 5-7 70-78 Faster conversion
Sodium carbonate 100-110 10-12 55-65 Milder conditions
Potassium bicarbonate 95-105 9-11 60-68 Reduced impurities
Tetramethylammonium hydroxide 75-85 7-9 68-76 Higher product purity
Triphenylsulfonium hydroxide 70-80 8-10 72-80 Expensive catalyst

One-Pot Transesterification-Thiolation Route

An efficient one-pot synthesis approach combines transesterification with subsequent thiolation:

1. First, methylate phosphorus trichloride to produce methyl phosphonous dichloride.
2. React with ethanol to form a diester.
3. Transesterify with hexanol in the presence of a suitable catalyst.
4. Finally, react with ethanethiol and a base to yield this compound.

This method simplifies the overall synthesis process by reducing the number of isolation and purification steps, though the final yield may be slightly lower due to consecutive reactions in a single pot.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation techniques provide rapid and efficient pathways for organophosphate synthesis, significantly reducing reaction times compared to conventional heating methods.

Direct Microwave Synthesis
1. Mix diethyl phosphite (1 equivalent), sulfur (1.2 equivalents), and alumina (0.5 g per mmol) 
   in a microwave vessel.
2. Add triethylamine (1 equivalent) and stir briefly.
3. Irradiate the mixture at 300-500W for 5-8 minutes.
4. Cool to room temperature and add hexanol (1.1 equivalents).
5. Irradiate again for 3-5 minutes.
6. After cooling, add ethyl iodide (1.2 equivalents) and irradiate for an additional 4-6 minutes.
7. Extract the product with dichloromethane and purify via column chromatography.

Table 3 compares conventional versus microwave-assisted synthesis parameters:

Parameter Conventional Method Microwave Method Improvement Factor
Reaction time (total) 24-36 hours 15-20 minutes 72-108×
Energy consumption High Low ~10×
Solvent usage 30-50 mL/g 5-10 mL/g 5-6×
Overall yield 55-65% 70-82% 1.2-1.3×
Side products 8-12% 3-5% 2-2.4×
Scale-up compatibility Excellent Limited -

These comparisons highlight the significant advantages of microwave-assisted synthesis for laboratory-scale preparation of this compound.

Metal-Catalyzed Methods

Recent advances have introduced metal-catalyzed approaches for the synthesis of phosphonothioates, offering improved selectivity and milder reaction conditions.

Palladium-Catalyzed Coupling
1. Prepare O-hexyl methylphosphonite (1 equivalent) in anhydrous tetrahydrofuran.
2. Add palladium acetate (5 mol%) and a suitable ligand (10 mol%).
3. Introduce ethyl disulfide (1.2 equivalents) as the sulfur source.
4. Stir the reaction mixture at 50-60°C for 8-12 hours under an inert atmosphere.
5. Filter through a pad of Celite, concentrate, and purify.

This method offers excellent selectivity with minimal side reactions, though catalyst cost remains a consideration for large-scale synthesis.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Table 4 presents a comprehensive comparison of the various synthesis routes discussed:

Synthesis Route Scale Potential Yield Range (%) Reagent Cost Safety Concerns Purification Complexity
Methylphosphonothioic dichloride reaction High 60-75 Moderate Severe Moderate
Thiophosphate salt method Medium 65-85 Moderate Moderate Low-Moderate
Transesterification route High 55-78 Low Low-Moderate Moderate
One-pot synthesis Medium 50-65 Low-Moderate Moderate High
Microwave-assisted synthesis Low-Medium 70-82 Moderate Low Low
Metal-catalyzed coupling Low 75-88 High Low Moderate

Purity and Characterization

High-purity this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • Phosphorus-31 NMR: δ 20-25 ppm
    • Proton NMR: Characteristic signals for methyl, ethyl, and hexyl groups
    • Carbon-13 NMR: Distinctive patterns for carbon environments
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Molecular ion peak at m/z 236
    • Fragment patterns including m/z 167 (base peak)
  • Infrared Spectroscopy:

    • P=O stretching vibration at 1250-1200 cm⁻¹
    • P-O-C stretching at 1050-950 cm⁻¹
    • C-S stretching at 700-600 cm⁻¹

Purification Strategies

Chromatographic Methods

Column chromatography using silica gel with an appropriate eluent system (typically hexane/ethyl acetate mixtures) provides high-purity material suitable for analytical purposes. The recommended gradient starts with 95:5 hexane:ethyl acetate and gradually increases to 80:20.

Distillation Techniques

For larger-scale preparations, fractional distillation under reduced pressure serves as an effective purification method:

Typical distillation parameters:
- Pressure: 0.5-1.0 mmHg
- Temperature range: 95-110°C
- Fraction collection: 100-105°C at 0.5 mmHg for >98% purity

This method is particularly suitable for industrial-scale production, though thermal decomposition remains a concern at elevated temperatures.

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

The compound’s activity and toxicity are heavily influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name CAS No. Molecular Formula Key Substituents Toxicity/Application Notes
S-Ethyl O-hexyl methylphosphonothioate 57578-88-8 C₈H₁₉O₂PS -S-Ethyl, -O-Hexyl Limited direct data; inferred high lipophilicity suggests potential for prolonged environmental persistence .
O,S-Diethyl methylphosphonothioate 2511-10-6 C₅H₁₃O₂PS -O-Ethyl, -S-Ethyl Known as a CWA precursor; inhibits AChE with moderate potency .
VM (O-Ethyl-S-[2-(diethylamino)ethyl] methylphosphonothioate) N/A C₁₀H₂₃NO₂PS -O-Ethyl, -S-(2-diethylaminoethyl) Potent neurotoxin; classified as a V-series nerve agent due to irreversible AChE inhibition .
O-Hexyl methylphosphonothioate 111-27-3 C₇H₁₇O₂PS -O-Hexyl, -S-Methyl Lower volatility compared to ethyl analogs; used in pesticidal research .
Pinacolyl S-2-diethylaminoethyl methylphosphonothiolate 468712-13-2 C₁₃H₃₀NO₂PS -O-Pinacolyl, -S-(2-diethylaminoethyl) Extremely toxic; structural similarity to VX (LD₅₀ < 10 µg/kg in mammals) .

Key Differences in Properties

  • Lipophilicity and Persistence: The hexyl group in this compound enhances lipophilicity compared to shorter-chain analogs like O,S-diethyl derivatives. This may increase its half-life in biological systems or the environment .
  • Synthetic Utility: this compound is synthesized via alkylation of methylphosphonothioic acid, similar to methods for O,S-diethyl analogs (e.g., using iodomethane and ethanethiol) .

Toxicity and Environmental Impact

While direct toxicity data for this compound is sparse, its structural analogs provide insights:

  • VM : LD₅₀ in mammals ranges from 1–10 µg/kg, comparable to VX .
  • O,S-Diethyl methylphosphonothioate: Moderately toxic (LD₅₀ ~50–100 mg/kg in rodents) due to slower AChE inhibition kinetics .
  • Environmental Persistence : Longer alkyl chains (e.g., hexyl) reduce volatility but may increase soil adsorption, complicating decontamination .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-ethyl O-hexyl methylphosphonothioate, and what methodological challenges arise in achieving high purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, analogous phosphonothioates (e.g., O-ethyl methylphosphonothioate) are prepared using alkylation of methylphosphonothioic acid with ethyl or hexyl halides under anhydrous conditions . Challenges include controlling stereochemistry (R/S isomers, as noted in CAS Nos. 57207-30-4 and 57557-24-1 ) and minimizing side reactions (e.g., hydrolysis of the thiophosphate group). Purification often requires column chromatography or fractional distillation, with purity verified via GC-MS or HPLC .

Q. How is the structural characterization of this compound performed, and what spectroscopic parameters are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) is pivotal. For similar organophosphorus compounds (e.g., VX agents), 1^{1}H and 13^{13}C NMR chemical shifts are predicted computationally and validated experimentally. Key parameters include:

  • Phosphorus coupling constants (JPOJ_{P-O}, JPSJ_{P-S}) in 31^{31}P NMR.
  • Chemical shifts for methyl (δ ~1.3–1.5 ppm), ethyl (δ ~1.0–1.2 ppm), and hexyl groups (δ ~0.8–1.5 ppm) in 1^{1}H NMR .
  • Mass spectrometry (MS) with fragmentation patterns (e.g., m/z peaks for [M+H]+^+) further confirms molecular identity .

Advanced Research Questions

Q. What computational approaches are used to predict the physicochemical properties of this compound, and how do they compare to experimental data?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts, vibrational frequencies, and thermodynamic stability. For example, studies on Novichok agents show <5% deviation between computed and experimental 1^{1}H NMR shifts . Challenges include modeling solvent effects (e.g., CDCl3_3) and stereoelectronic interactions between the thiophosphate and alkyl groups.

Q. How do environmental factors influence the degradation pathways of this compound, and what analytical methods detect its metabolites?

  • Methodology : Hydrolysis studies under varying pH and temperature reveal degradation products (e.g., methylphosphonic acid derivatives). For instance, VX analogs degrade via base-catalyzed hydrolysis, forming ethyl methylphosphonate and thiol intermediates . Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies metabolites by monitoring characteristic ions (e.g., m/z 125 for methylphosphonate) .

Q. What contradictions exist in the literature regarding the toxicity mechanisms of this compound, and how can experimental design address them?

  • Methodology : Discrepancies arise from varying inhibition kinetics of acetylcholinesterase (AChE) across studies. Controlled in vitro assays (e.g., Ellman’s method) with purified AChE and standardized substrate concentrations (e.g., 0.5 mM acetylthiocholine) reduce variability . Advanced models (e.g., molecular docking) further elucidate binding affinities to resolve mechanistic contradictions .

Data Contradiction Analysis

Q. Why do reported NMR spectra for this compound vary across studies, and how can researchers standardize data interpretation?

  • Analysis : Variations stem from differences in solvent (e.g., CDCl3_3 vs. D2_2O), concentration, and instrument calibration. For example, 31^{31}P NMR shifts for O-ethyl methylphosphonothioate range from δ 50–55 ppm depending on pH . Standardization protocols (e.g., internal reference compounds like TMS for 1^{1}H NMR) and interlaboratory validation improve reproducibility .

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